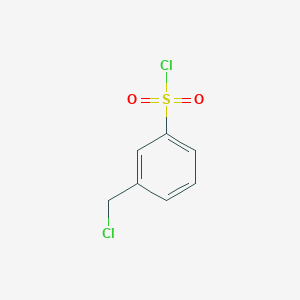
3-(Chloromethyl)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)benzene-1-sulfonyl chloride: is an organic compound with the molecular formula C7H6Cl2O2S. It is a derivative of benzene, where a chloromethyl group and a sulfonyl chloride group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for fifteen hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Substitution Reactions: 3-(Chloromethyl)benzene-1-sulfonyl chloride undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Reaction Conditions: These reactions typically require mild to moderate temperatures and may involve the use of solvents such as dichloromethane or toluene.
Major Products:
Sulfonamides: Formed when the compound reacts with amines.
Sulfonate Esters: Formed when the compound reacts with alcohols.
科学研究应用
Chemistry:
Synthesis of Sulfonamides and Sulfonate Esters: The compound is used as a reagent in the synthesis of various sulfonamides and sulfonate esters, which are important intermediates in organic synthesis.
Biology and Medicine:
Drug Development: Sulfonamides derived from 3-(Chloromethyl)benzene-1-sulfonyl chloride are used in the development of pharmaceuticals, particularly antibiotics.
Industry:
作用机制
相似化合物的比较
生物活性
3-(Chloromethyl)benzene-1-sulfonyl chloride, also known as chloromethylbenzenesulfonyl chloride, is a compound of significant interest in medicinal chemistry and biological research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and various applications in biological systems.
This compound is a sulfonyl chloride derivative characterized by a chloromethyl group attached to a benzene ring that is further substituted with a sulfonyl group. The general structure can be represented as follows:
Synthesis Methods
The compound can be synthesized through several methods, including:
- Direct Chloromethylation : Reaction of benzene-1-sulfonyl chloride with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
- Electrophilic Aromatic Substitution : Utilizing chloromethylation conditions to introduce the chloromethyl group onto the aromatic ring.
The biological activity of this compound primarily arises from its ability to act as an electrophile. The sulfonyl chloride moiety can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives that exhibit various biological activities.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes by forming covalent bonds with nucleophilic residues at the active sites.
- Modulation of Protein Interactions : By modifying protein structures, it can influence protein-protein interactions essential for various cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : It has been studied for its potential to inhibit bacterial growth, particularly against Gram-positive bacteria.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Enzyme Inhibition : It shows promise as an inhibitor for certain enzymes involved in inflammatory processes.
Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent .
Anticancer Activity
In vitro assays demonstrated that compounds derived from this compound exhibited IC50 values ranging from 15 to 30 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Notably, one derivative showed comparable efficacy to doxorubicin, a standard chemotherapeutic agent .
Data Table: Biological Activities
属性
IUPAC Name |
3-(chloromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBINJHFPTVVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














